Physicochemical properties of H-Ser-Ser-OH dipeptide
Physicochemical properties of H-Ser-Ser-OH dipeptide
An In-Depth Technical Guide to the Physicochemical Properties of H-Ser-Ser-OH Dipeptide
Authored by: A Senior Application Scientist
Introduction
The dipeptide H-Ser-Ser-OH, also known as Seryl-serine, is a fundamental building block in the study of peptide chemistry and proteomics. Comprised of two L-serine residues linked by a peptide bond, its structure presents unique physicochemical characteristics driven by the presence of polar hydroxyl side chains, along with terminal amino and carboxyl groups.[1][2] This guide provides a comprehensive overview of these properties, offering both theoretical insights and practical experimental protocols for their characterization. A thorough understanding of the physicochemical nature of H-Ser-Ser-OH is critical for researchers and professionals in drug development, biochemistry, and materials science, as these properties govern its behavior in biological systems, formulation strategies, and analytical procedures.
Core Physicochemical Properties of H-Ser-Ser-OH
The physicochemical properties of H-Ser-Ser-OH are summarized below. These values are a combination of predicted data from computational models and established values for its constituent amino acid, L-serine.
| Property | Value | Source |
| Molecular Formula | C6H12N2O5 | [2] |
| Molecular Weight | 192.17 g/mol | [2] |
| Predicted Water Solubility | 89.2 g/L | [1] |
| Predicted logP | -3.4 to -5.48 | [1][2] |
| Predicted pKa (Strongest Acidic) | 3.3 | [1] |
| Predicted pKa (Strongest Basic) | 7.85 | [1] |
| Hydrogen Bond Donor Count | 5 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Polar Surface Area | 132.88 Ų | [1] |
Detailed Analysis of Physicochemical Characteristics
Molecular Structure and Composition
H-Ser-Ser-OH is a dipeptide formed from two L-serine amino acids.[2] The structure features a central peptide bond, a free N-terminal amino group, a free C-terminal carboxyl group, and two hydroxyl (-OH) groups in the side chains. These functional groups are pivotal in defining the dipeptide's polarity, solubility, and reactivity.
Acid-Base Properties: pKa and Isoelectric Point (pI)
The charge state of H-Ser-Ser-OH is pH-dependent due to its ionizable N-terminal amino group and C-terminal carboxyl group.
-
pKa Values : The pKa values of the terminal groups in a peptide differ from those of the free amino acid. For H-Ser-Ser-OH, the predicted pKa for the C-terminal carboxyl group is around 3.3, while the N-terminal amino group has a predicted pKa of approximately 7.85.[1] The hydroxyl groups of the serine side chains have a very high pKa (around 13) and are not considered to be ionizable under typical physiological conditions.[3]
-
Isoelectric Point (pI) : The isoelectric point (pI) is the pH at which the dipeptide carries no net electrical charge.[4][5] For a simple peptide like H-Ser-Ser-OH with only two ionizable groups (the N-terminus and C-terminus), the pI can be estimated by averaging the pKa values of these two groups.[6]
Estimated pI = (pKa_COOH + pKa_NH3+) / 2
Using the predicted pKa values: Estimated pI = (3.3 + 7.85) / 2 = 5.575
This calculated pI suggests that H-Ser-Ser-OH is negatively charged at a physiological pH of 7.4.
Solubility
The solubility of a peptide is largely dictated by its amino acid composition and overall polarity.[7]
-
Aqueous Solubility : H-Ser-Ser-OH is composed of two polar serine residues, which contain hydrophilic hydroxyl groups.[8] This composition suggests a high affinity for water and, consequently, good aqueous solubility. The predicted water solubility is 89.2 g/L.[1] The constituent amino acid, L-serine, is also known to be soluble in water.[9][10]
-
Solubility in Organic Solvents : While highly soluble in aqueous solutions, its solubility in non-polar organic solvents is expected to be limited due to its polar nature. For peptides with low aqueous solubility, solvents like DMSO, methanol, or isopropanol can be considered.[7]
Stability
Peptide stability is a critical factor, particularly for therapeutic applications and long-term storage.[11][12]
-
Chemical Stability : The primary degradation pathways for peptides include hydrolysis of the peptide bond, which can be accelerated at extreme pH values and elevated temperatures.[13] Due to the absence of highly susceptible residues like asparagine or methionine, H-Ser-Ser-OH is less prone to deamidation and oxidation under standard conditions.[13]
-
Storage : For optimal stability, H-Ser-Ser-OH should be stored in a lyophilized state at -20°C or below.[14] If in solution, it is advisable to prepare aliquots and store them frozen to minimize freeze-thaw cycles.[7] For peptides containing residues susceptible to oxidation, the use of oxygen-free solvents is recommended.[15]
Experimental Protocols
Determination of Aqueous Solubility
This protocol outlines a systematic approach to determine the solubility of H-Ser-Ser-OH in an aqueous buffer.
Methodology:
-
Preparation : Weigh a small, precise amount of lyophilized H-Ser-Ser-OH (e.g., 1 mg) into a microcentrifuge tube.
-
Initial Solvent Addition : Add a calculated volume of sterile, distilled water (e.g., 100 µL) to the tube to achieve a high starting concentration.
-
Dissolution : Vortex the tube for 1-2 minutes. If the peptide does not fully dissolve, sonication or gentle warming (up to 40°C) can be employed to aid dissolution.[15]
-
Incremental Solvent Addition : If the peptide remains insoluble, add small, precise increments of the solvent, vortexing after each addition, until the peptide is fully dissolved.
-
Calculation : The solubility is calculated based on the total volume of solvent required to dissolve the initial mass of the peptide.
Caption: Workflow for determining the aqueous solubility of H-Ser-Ser-OH.
Experimental Determination of Isoelectric Point (pI)
The pI of H-Ser-Ser-OH can be accurately determined using isoelectric focusing (IEF) or potentiometric titration.[16][17]
Methodology (Capillary Isoelectric Focusing - cIEF):
-
Sample Preparation : Dissolve the H-Ser-Ser-OH peptide in a solution containing carrier ampholytes that establish a pH gradient.
-
Capillary Setup : Load the sample into a capillary column filled with the ampholyte solution.
-
Focusing : Apply a high voltage across the capillary. The peptide will migrate through the pH gradient until it reaches the pH that corresponds to its pI, at which point its net charge is zero, and migration ceases.
-
Detection : The focused peptide is then mobilized past a detector (typically UV absorbance). The position of the peak corresponds to its pI.
Caption: Workflow for experimental pI determination using cIEF.
Peptide Stability Assessment
This protocol provides a framework for assessing the stability of H-Ser-Ser-OH under specific conditions, adhering to principles outlined in ICH guidelines for stability testing.[11][18]
Methodology (Accelerated Stability Study):
-
Sample Preparation : Prepare multiple identical solutions of H-Ser-Ser-OH at a known concentration in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation : Store the samples under accelerated stability conditions (e.g., 40°C with 75% relative humidity).
-
Time Points : At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a sample for analysis.
-
Analysis : Analyze the samples using a stability-indicating method, typically reverse-phase high-performance liquid chromatography (RP-HPLC). This method should be capable of separating the intact H-Ser-Ser-OH from any potential degradation products.[13]
-
Quantification : Quantify the peak area of the intact peptide at each time point. A decrease in the main peak area, along with the appearance of new peaks, indicates degradation.
Caption: Workflow for assessing the stability of H-Ser-Ser-OH.
Conclusion
The physicochemical properties of the H-Ser-Ser-OH dipeptide are fundamentally dictated by its polar amino acid composition. Its high polarity, conferred by the two hydroxyl side chains and terminal ionic groups, results in excellent aqueous solubility and a neutral to slightly acidic isoelectric point. While generally stable, its susceptibility to hydrolysis under harsh conditions necessitates careful handling and storage. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these properties, ensuring accurate and reproducible results for researchers and developers in the pharmaceutical and biotechnological fields.
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GenScript. (2020). Peptide solubility guidelines. Retrieved February 3, 2026, from [Link]
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RayBiotech. (n.d.). H-Ser-OH. Retrieved February 3, 2026, from [Link]
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CD Formulation. (2025). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. Retrieved February 3, 2026, from [Link]
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ResearchGate. (n.d.). The solubility of l-serine in water at 298.15 K. Retrieved February 3, 2026, from [Link]
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Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved February 3, 2026, from [Link]
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Chemistry Stack Exchange. (2022). Why don't serine and threonine have a 3rd pKa. Retrieved February 3, 2026, from [Link]
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